1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
Overview
Description
1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a type of organic compound . It belongs to the class of nitriles, which are organic compounds containing a cyano functional group .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, has been extensively studied . A novel [3 + 1 + 1 + 1] cyclization reaction has been established for the synthesis of compounds based on a 5-cyano-1H-pyrazolo[3,4-b]pyridine skeleton . This method involves a sequential opening/closing cascade reaction .Molecular Structure Analysis
The molecular structure of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is characterized by a pyrazolo[3,4-b]pyridine core . This core is a fused ring system that includes a pyrazole ring and a pyridine ring .Chemical Reactions Analysis
The chemical reactions involving 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile are typically cyclization reactions . These reactions are often promoted by iodine and involve the direct cleavage of the C–C bond of malononitrile .Scientific Research Applications
-
Biomedical Applications
- Summary of Application : 1H-Pyrazolo[3,4-b]pyridines have been extensively studied for their biomedical applications . They are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
- Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
- Results or Outcomes : These structures have attracted the interest of medicinal chemists due to the close similarity with the purine bases adenine and guanine .
-
Synthesis of Derivatives
- Summary of Application : There are various methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .
- Methods of Application : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
- Results or Outcomes : The advantages and drawbacks of each method are considered .
-
[3 + 1 + 1 + 1] Cyclization Reaction
- Summary of Application : A novel [3 + 1 + 1 + 1] cyclization reaction has been established for the synthesis of compounds based on a 5-cyano-1H-pyrazolo[3,4-b]pyridine skeleton .
- Methods of Application : This process involves the use of aryl methyl ketones, malononitrile and 5-aminopyrazoles . The process is mediated by I2 and allows direct cleavage of the C–C bond of malononitrile .
- Results or Outcomes : This method provides a new way to synthesize compounds based on a 5-cyano-1H-pyrazolo[3,4-b]pyridine skeleton .
-
Combinatorial Libraries
- Summary of Application : 5-Aminopyrazoles are used to create combinatorial libraries based on the pyrazolo-[3,4-b]pyridine scaffold .
- Methods of Application : The Friedländer cyclocondensation of 4-formyl-functionalized 5-aminopyrazoles with various active methylene compounds is most often used .
- Results or Outcomes : This method allows for the creation of a wide variety of compounds based on the pyrazolo-[3,4-b]pyridine scaffold .
-
Synthesis of Polycyclic Heterocycles
- Summary of Application : Ketones can be used as condensation partners in the synthesis of polycyclic heterocycles .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : This method allows for the synthesis of a variety of polycyclic heterocycles .
- Pharmaceutical Applications
- Summary of Application : 1H-Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-methylpyrazolo[3,4-b]pyridine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-12-8-7(5-11-12)2-6(3-9)4-10-8/h2,4-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPMVMVRDDHKCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)C#N)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | |
CAS RN |
1086393-45-4 | |
Record name | 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.